2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid
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Overview
Description
2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid is a chemical compound with the molecular formula C10H9Cl2NO3S It is characterized by the presence of a dichloroaniline moiety, an oxoethyl group, and a sulfanylacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid typically involves the reaction of 2,4-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with thioglycolic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atoms on the dichloroaniline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid involves its interaction with specific molecular targets. The dichloroaniline moiety may interact with enzymes or receptors, while the sulfanyl group can undergo redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: A precursor in the synthesis of the compound.
Diclofenac: A related compound with anti-inflammatory properties.
Thioglycolic acid: A component used in the synthesis of the compound.
Uniqueness
2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid is unique due to its combination of a dichloroaniline moiety and a sulfanylacetic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3S/c11-6-1-2-8(7(12)3-6)13-9(14)4-17-5-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGGPOOYZHICML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CSCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377134 |
Source
|
Record name | 3H-524S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338409-76-0 |
Source
|
Record name | 3H-524S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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